molecular formula C19H18N4O2S2 B2794451 N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide CAS No. 921486-31-9

N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

Cat. No. B2794451
CAS RN: 921486-31-9
M. Wt: 398.5
InChI Key: XYZYFMYQWKXBOT-UHFFFAOYSA-N
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Description

N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, also known as MPTA, is a chemical compound that has gained significant attention in the scientific research community due to its potential application in various fields. MPTA is a thiazole-based compound that exhibits a wide range of biochemical and physiological effects.

Scientific Research Applications

Anticancer Activity

  • Synthesis and Evaluation as Anticancer Agents : New derivatives of N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide were synthesized and evaluated for their anticancer activity. Notably, some compounds exhibited high selectivity and cytotoxicity against human lung adenocarcinoma cells, demonstrating potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

Antimicrobial Activity

  • Potential Antimicrobial Agents : Compounds synthesized from N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide were evaluated for their antimicrobial properties. They showed significant in vitro antibacterial and antifungal activities, highlighting their potential as antimicrobial agents (Baviskar, Khadabadi, & Deore, 2013).

  • Synthesis and Characterization for Anti-Microbial Activities : Novel thiazole derivatives related to N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide were synthesized and characterized. They displayed significant anti-bacterial and anti-fungal activities, underlining their potential in antimicrobial applications (Saravanan et al., 2010).

Optoelectronic Properties

  • Optoelectronic Properties in Polythiophenes : The optoelectronic properties of thiazole-based polythiophenes, which include derivatives of N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, were investigated. These studies are crucial for understanding their applications in electronic and photonic devices (Camurlu & Guven, 2015).

Analgesic Activity

  • Evaluation as Analgesic Agents : Research on novel thiazole derivatives, related to N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide, demonstrated their potential as analgesic agents. These compounds showed varying degrees of analgesic activities, suggesting their usefulness in pain management (Saravanan, Alagarsamy, Prakash, Kumar, & Selvam, 2011).

properties

IUPAC Name

N-(3-methylsulfanylphenyl)-2-[2-(phenylcarbamoylamino)-1,3-thiazol-4-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4O2S2/c1-26-16-9-5-8-14(10-16)20-17(24)11-15-12-27-19(22-15)23-18(25)21-13-6-3-2-4-7-13/h2-10,12H,11H2,1H3,(H,20,24)(H2,21,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYZYFMYQWKXBOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CC2=CSC(=N2)NC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-(methylthio)phenyl)-2-(2-(3-phenylureido)thiazol-4-yl)acetamide

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